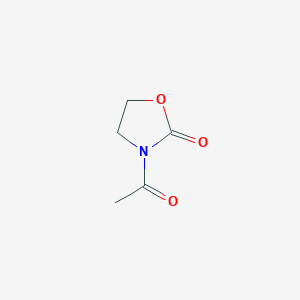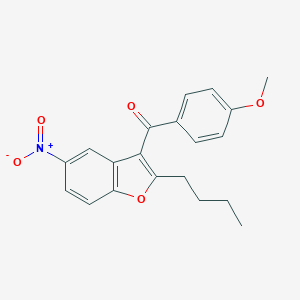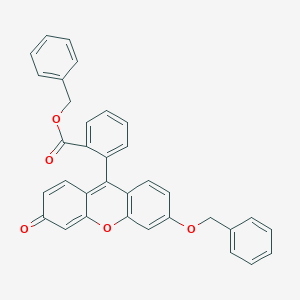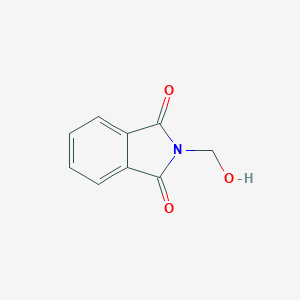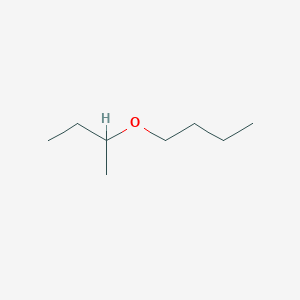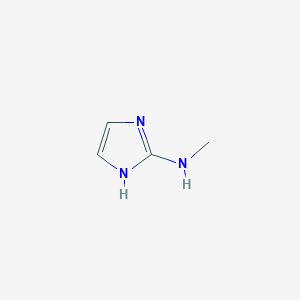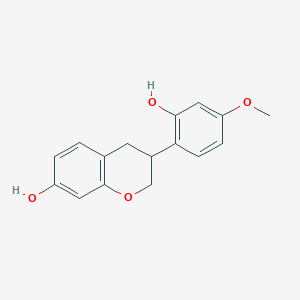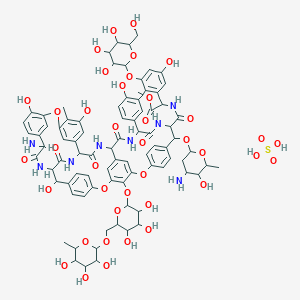
Sulfate de ristocétine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La ristocétine est un antibiotique glycopeptidique obtenu à partir de la bactérie Amycolatopsis lurida. Elle était initialement utilisée pour traiter les infections staphylococciques mais a été abandonnée en raison de ses effets secondaires, tels que la thrombocytopénie et l'agglutination plaquettaire . Aujourd'hui, elle est principalement utilisée en laboratoire pour diagnostiquer des affections telles que la maladie de von Willebrand et le syndrome de Bernard–Soulier .
Applications De Recherche Scientifique
Ristocetin is widely used in scientific research, particularly in the study of platelet function and blood coagulation. It induces platelet aggregation by causing von Willebrand factor to bind to the platelet receptor glycoprotein Ib (GpIb) . This property makes it valuable in diagnosing bleeding disorders such as von Willebrand disease and Bernard–Soulier syndrome . Additionally, ristocetin is used to study the interaction of platelets with von Willebrand factor and to investigate the mechanisms of platelet aggregation .
Mécanisme D'action
Target of Action
Ristocetin sulfate primarily targets the Von Willebrand Factor (vWF), a large multimeric adhesive glycoprotein that plays a crucial role in thrombosis and hemostasis . It enhances the binding of vWF to a platelet receptor called glycoprotein Ib/IX .
Mode of Action
Ristocetin sulfate promotes platelet aggregation by enhancing the binding of vWF to the platelet receptor glycoprotein Ib/IX . This interaction is crucial for studying platelet function and the biochemical pathways involved in blood coagulation .
Biochemical Pathways
The primary biochemical pathway affected by Ristocetin sulfate is the blood coagulation pathway . By promoting the interaction of vWF with glycoprotein Ib/IX, it supports the formation of a platelet plug under flow conditions . This process is essential for primary hemostasis .
Pharmacokinetics
It is known that the compound is very stable in aqueous acidic solutions . Its activity does not significantly alter over a medium pH of 5.0 to 7.0, but there is a rapid loss of activity above a pH of 7.5 .
Result of Action
The primary result of Ristocetin sulfate’s action is the promotion of platelet aggregation . This is achieved through its interaction with vWF, leading to the formation of a platelet plug that is crucial for blood coagulation . It is worth noting that ristocetin sulfate is no longer used clinically because it caused thrombocytopenia and platelet agglutination .
Action Environment
The action of Ristocetin sulfate is influenced by the pH of its environment . As mentioned earlier, it is stable in aqueous acidic solutions and its activity does not significantly alter over a medium pH of 5.0 to 7.0 . There is a rapid loss of activity above a ph of 75 . This suggests that the efficacy and stability of Ristocetin sulfate are highly dependent on the pH of its environment .
Analyse Biochimique
Biochemical Properties
Ristocetin Sulfate plays a significant role in biochemical reactions, particularly those involving platelet aggregation. It interacts with the von Willebrand factor (vWF) and the platelet receptor glycoprotein Ib (GpIb). The interaction between Ristocetin Sulfate and vWF promotes the binding of vWF to GpIb, leading to platelet aggregation .
Cellular Effects
Ristocetin Sulfate has profound effects on various types of cells, especially platelets. It activates the von Willebrand factor that interacts with glycoprotein (GP) Ib/IX/V, which generates thromboxane A2 via phospholipase A2 activation, resulting in the release of the soluble CD40 ligand (sCD40L) from human platelets . This process influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ristocetin Sulfate can change over time. For instance, Ristocetin-induced platelet aggregation (RIPA) is used as an in vitro test to determine the presence and integrity of the platelet glycoprotein (GP) Ibα-V-IX complex and von Willebrand factor (VWF) interaction . This test measures platelet aggregation with the help of von Willebrand factor (vWF) and Ristocetin Sulfate added in a graded fashion .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Ristocetin Sulfate in animal models are limited, it is generally understood that the effects of any compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is known that Ristocetin Sulfate activates the von Willebrand factor, which interacts with glycoprotein (GP) Ib/IX/V, leading to the generation of thromboxane A2 via phospholipase A2 activation .
Transport and Distribution
It is known that Ristocetin Sulfate promotes the interaction of vWF with GpIb, leading to platelet aggregation .
Subcellular Localization
It is known that Ristocetin Sulfate promotes the interaction of vWF with GpIb, leading to platelet aggregation . This suggests that Ristocetin Sulfate may be localized in areas where platelet aggregation occurs.
Méthodes De Préparation
La ristocétine est produite par fermentation de Nocardia lurida. Ces composants peuvent être séparés par électrophorèse sur bandelette de papier et chromatographie sur papier . Les composés sont amphotères, peuvent être isolés sous forme de bases libres et cristallisés sous forme de sulfates . Ils sont solubles dans les solutions aqueuses acides mais moins solubles dans les solutions aqueuses neutres et généralement insolubles dans les solvants organiques .
Analyse Des Réactions Chimiques
La ristocétine subit diverses réactions chimiques, notamment l'hydrolyse avec un acide, qui libère des sucres et un fragment d'amine, augmentant ainsi son activité contre les bactéries Gram-positives jusqu'à 30 fois . Elle contient des groupes amino et phénoliques et est stable en solutions aqueuses acides . Les produits de dégradation de la ristocétine ne conservent pas les propriétés de résistance croisée avec les composés parents .
Applications de la recherche scientifique
La ristocétine est largement utilisée dans la recherche scientifique, en particulier dans l'étude de la fonction plaquettaire et de la coagulation sanguine. Elle induit l'agrégation plaquettaire en provoquant la liaison du facteur de von Willebrand au récepteur plaquettaire glycoprotéine Ib (GpIb) . Cette propriété la rend précieuse pour diagnostiquer les troubles de la coagulation tels que la maladie de von Willebrand et le syndrome de Bernard–Soulier . De plus, la ristocétine est utilisée pour étudier l'interaction des plaquettes avec le facteur de von Willebrand et pour étudier les mécanismes de l'agrégation plaquettaire .
Mécanisme d'action
La ristocétine exerce ses effets en provoquant la liaison du facteur de von Willebrand au récepteur plaquettaire glycoprotéine Ib (GpIb), ce qui entraîne l'agglutination des plaquettes . Cette interaction est essentielle à la phase initiale de l'agrégation plaquettaire et est utilisée pour évaluer la fonctionnalité du facteur de von Willebrand dans les échantillons sanguins . Le mécanisme moléculaire exact par lequel la ristocétine induit cette liaison n'est pas entièrement compris .
Comparaison Avec Des Composés Similaires
La ristocétine est similaire à d'autres antibiotiques glycopeptidiques tels que la vancomycine et la téicoplanine. Elle est unique en son genre par sa capacité à induire l'agrégation plaquettaire par son interaction avec le facteur de von Willebrand . Contrairement à la ristocétine, la vancomycine et la téicoplanine sont principalement utilisées pour traiter les infections bactériennes et n'ont pas les mêmes applications diagnostiques . Les quatre protéines de synthétase non ribosomique des peptides du groupe de gènes de la ristocétine ont une organisation de domaine et une spécificité de domaine d'adénylation prédite similaires à celles de la synthétase non ribosomique des peptides de la téicoplanine .
Propriétés
Numéro CAS |
11140-99-1 |
|---|---|
Formule moléculaire |
C95H112N8O48S |
Poids moléculaire |
2166.0 g/mol |
Nom IUPAC |
methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-64-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid |
InChI |
InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4) |
Clé InChI |
HHRPQUHYQBGHHF-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |
SMILES isomérique |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-] |
SMILES canonique |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |
Apparence |
Light tan powder |
Synonymes |
Ristocetin Sulfate; Ristomycin Sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


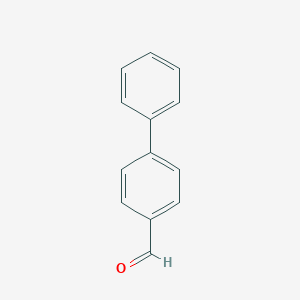
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)
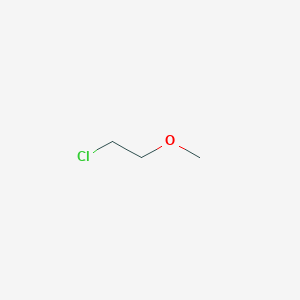
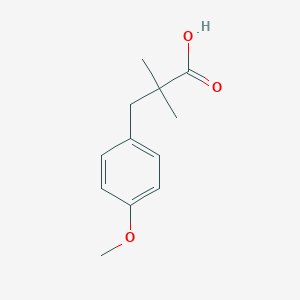

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)
